4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid
Overview
Description
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is a derivatized bicyclic compound with the molecular formula C14H24O2 and a molecular weight of 224.34 g/mol . This compound is characterized by its unique bicyclic structure, which includes a carboxylic acid functional group and a pentyl side chain. It is primarily used as an intermediate in various chemical syntheses and has applications in research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable bicyclic precursor with a pentyl halide in the presence of a strong base, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often include elevated temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods typically utilize similar synthetic routes but are optimized for efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pentyl side chain can undergo substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the bicyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid: Similar bicyclic structure with a methoxycarbonyl group.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another bicyclic compound with two carboxylic acid groups.
Bicyclo[2.2.2]octane-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position
Uniqueness
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is unique due to its specific combination of a pentyl side chain and a carboxylic acid group on a bicyclic framework. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-pentylbicyclo[2.2.2]octane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-13-6-9-14(10-7-13,11-8-13)12(15)16/h2-11H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQHPZFALQQESM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CCC(CC1)(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401134 | |
Record name | 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73152-70-2 | |
Record name | 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid be used to selectively remove specific components from a mixture?
A1: Yes, research suggests that this compound exhibits molecular selective sorption properties. When incorporated into a β-cyclodextrin based polyurethane sorbent, it demonstrated the ability to selectively remove specific single-component carboxylic acids from mixtures. This selectivity was observed for model naphthenic acids with varying carbon numbers and chemical structures. [] For example, the sorbent showed different affinities for 2-hexyldecanoic acid, trans-4-pentylcyclohexanecarboxylic acid, and lithocholic acid. [] This selective sorption characteristic suggests its potential application in fractionating mixtures of naphthenic acids. [] Furthermore, the study found that granular activated carbon (GAC) and chitosan sorbents did not display the same level of molecular selectivity as the this compound-based copolymer material. []
Q2: Has this compound been explored for use in medical imaging?
A2: Yes, this compound has been investigated as a component of a potential blood-pool MRI contrast agent. Researchers synthesized a novel, nonaromatic, small-molecule gadolinium(3+)-chelate, code-named MP-2269, utilizing this compound as a lipophilic, albumin-binding moiety. [] The compound was conjugated to an amino-functionalized DTPA derivative via a diaspartic acid linker. This design aimed to enhance the agent's blood retention and relaxivity properties. In vivo studies in rabbits revealed promising results, including a biphasic blood clearance profile and excellent enhancement of blood vessels in preliminary MR angiograms. [] These findings suggest that incorporating this compound into contrast agents holds potential for further development in MR angiography. []
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